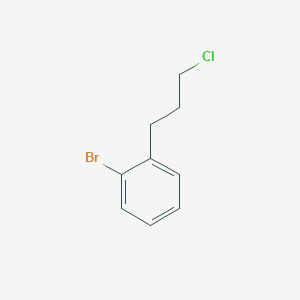

1-Bromo-2-(3-chloropropyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-2-(3-chloropropyl)benzene is a chemical compound with the molecular formula C9H9BrCl2 . It has an average mass of 267.978 Da and a monoisotopic mass of 265.926453 Da .

Synthesis Analysis

The synthesis of this compound involves electrophilic aromatic substitution reactions . The general mechanism involves two steps:- The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

- A proton is removed from this intermediate, yielding a substituted benzene ring .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzene ring substituted with a bromo group and a 3-chloropropyl group . The compound’s molecular formula is C9H9BrCl2 .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, the benzene ring of the molecule can react with an electrophile to form a substituted benzene ring .Scientific Research Applications

Polycondensation Reactions

1-Bromo-2-(3-chloropropyl)benzene has been studied for its role in polycondensation reactions. A study by Kolesnikov and Korshak (1953) explored the polycondensation of 1-bromo-3-chloropropane with benzene, identifying various catalysts like zirconium chloride, aluminum bromide, and ferric chloride for this reaction, and providing insights into its mechanisms (Kolesnikov & Korshak, 1953).

Synthesis of Biaryls

Muzalevskiy et al. (2009) discussed the application of derivatives of this compound in Diels–Alder Reactions, particularly for the synthesis of ortho-CF2Br-Substituted Biaryls (Muzalevskiy et al., 2009).

Pharmaceutical Intermediates

Lukáč and Mohapatra (1992) synthesized 1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethanedione, a compound derived from this compound, which has potential applications as a pharmaceutical intermediate (Lukáč & Mohapatra, 1992).

Halogenation Studies

Research by Bovonsombat and Mcnelis (1993) on the ring halogenations of polyalkylbenzenes, including this compound, provided valuable information on halogen sources and catalysts, contributing to organic synthesis methods (Bovonsombat & Mcnelis, 1993).

Organometallic Chemistry

Fink et al. (1997) synthesized new compounds using this compound, contributing to the field of organometallic chemistry and understanding of electrochemical properties (Fink et al., 1997).

Regioselectivity in Chemical Reactions

Mongin, Desponds, and Schlosser (1996) explored the deprotonation of chloro- and bromo-substituted compounds, including derivatives of this compound, enhancing understanding of regioselectivity in chemical reactions (Mongin, Desponds, & Schlosser, 1996).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

1-bromo-2-(3-chloropropyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDIKCHDLQSPLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2820270.png)

![9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2820280.png)

![4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2820281.png)

![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B2820284.png)

![N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide hydrochloride](/img/structure/B2820290.png)